L162389
Description
Overview of the Renin-Angiotensin System and its Physiological Roles
The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a crucial hormonal cascade that plays a significant role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgcvphysiology.comnih.gov The system is initiated when renal blood flow is reduced, prompting specialized cells in the kidneys to secrete the enzyme renin. wikipedia.orgbritannica.com
Plasma renin acts on angiotensinogen (B3276523), a protein released by the liver, to form angiotensin I. wikipedia.orgbritannica.com Angiotensin I is then converted to the system's primary effector molecule, angiotensin II, by the angiotensin-converting enzyme (ACE), which is found mainly in the vascular endothelial cells of the lungs. wikipedia.orgnih.gov
Angiotensin II exerts its physiological effects by binding to specific receptors, leading to several key outcomes:
Vasoconstriction: It is a potent vasoconstrictor, narrowing blood vessels and thereby increasing blood pressure. wikipedia.orgnih.gov
Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that causes the kidneys to increase the reabsorption of sodium and water into the blood. wikipedia.orgcvphysiology.com This action increases the volume of extracellular fluid, contributing to elevated blood pressure. wikipedia.org
Other Actions: Angiotensin II also stimulates thirst, the release of vasopressin (antidiuretic hormone), and enhances sympathetic nervous system activity. cvphysiology.com
The RAS is a critical mediator of cardiovascular and renal physiology. nih.gov While essential for homeostasis, abnormal activity of the RAS can lead to hypertension and is implicated in the pathophysiology of heart failure and other cardiovascular and renal diseases. nih.govmonash.edu
Table 1: Key Components of the Renin-Angiotensin System
| Component | Primary Source | Function |
| Renin | Kidneys | An enzyme that converts angiotensinogen to angiotensin I. wikipedia.orgcvphysiology.com |
| Angiotensinogen | Liver | A precursor protein that is cleaved by renin. wikipedia.orgnih.gov |
| Angiotensin I | Formed in circulation | An intermediate decapeptide with no direct biological function. wikipedia.org |
| Angiotensin-Converting Enzyme (ACE) | Lungs (primarily) | An enzyme that converts angiotensin I to angiotensin II. wikipedia.org |
| Angiotensin II | Formed in circulation | The main active peptide of the RAS; causes vasoconstriction and stimulates aldosterone release. wikipedia.orgnih.gov |
| Aldosterone | Adrenal Cortex | A hormone that promotes sodium and water retention by the kidneys. wikipedia.orgcvphysiology.com |
Characterization of Angiotensin II Receptors (AT1 and AT2 Subtypes) in Drug Discovery
The diverse actions of angiotensin II are mediated by two principal G protein-coupled receptor subtypes: the angiotensin II type 1 (AT1) receptor and the type 2 (AT2) receptor. nih.govwikipedia.org Although both receptors bind angiotensin II, they share only about 34% structural homology and often mediate opposing physiological effects. nih.govresearchgate.netnih.gov
The AT1 Receptor: The majority of the well-known cardiovascular effects of angiotensin II are mediated through the AT1 receptor. researchgate.netwikipedia.org Found in the heart, blood vessels, kidneys, and adrenal cortex, activation of the AT1 receptor leads to:
Vasoconstriction nih.gov
Increased sodium reabsorption researchgate.net
Cell proliferation and inflammation nih.govresearchgate.net
Increased cardiac contractility wikipedia.org
Consequently, the AT1 receptor is a primary target in drug discovery for treating hypertension and other cardiovascular diseases. monash.edunih.gov
The AT2 Receptor: The AT2 receptor is highly expressed in fetal tissues, with its expression decreasing significantly in adults. researchgate.netnih.gov In adults, it is found in the heart, kidneys, adrenal glands, and brain. nih.gov The functions of the AT2 receptor are often considered to counter-regulate the actions of the AT1 receptor. monash.edu Its activation is associated with beneficial effects such as:
Vasodilation wikipedia.org
Inhibition of cell growth wikipedia.org
Apoptosis researchgate.net
The distinct and often opposing roles of the AT1 and AT2 receptors make them critical targets in the development of therapeutic agents. The pharmacological distinction between the subtypes is clear; for instance, AT1 receptors have a selective affinity for biphenylimidazole compounds like losartan (B1675146), while AT2 receptors are sensitive to ligands such as PD123319. researchgate.netnih.gov
Table 2: Comparison of Angiotensin II Receptor Subtypes
| Feature | AT1 Receptor | AT2 Receptor |
| Primary Functions | Mediates vasoconstriction, aldosterone release, sodium reabsorption, cell proliferation. nih.govresearchgate.net | Mediates vasodilation, inhibition of cell growth, apoptosis. monash.eduwikipedia.org |
| Signaling Pathway | Couples to Gq/11 and Gi/o proteins. wikipedia.org | Couples to Gi2 / 3 proteins. wikipedia.org |
| Tissue Distribution (Adult) | Heart, blood vessels, kidney, adrenal cortex, lung, brain. nih.govwikipedia.org | Heart, kidney, adrenal glands, brain (lower density than AT1). nih.gov |
| Role in Pathophysiology | Overactivation contributes to hypertension, inflammation, and cardiovascular remodeling. nih.gov | Activation is generally considered protective, counteracting AT1 effects. monash.edu |
| Selective Ligands | Antagonized by biphenylimidazoles (e.g., Losartan). researchgate.net | Antagonized by tetrahydroimidazopyridines (e.g., PD123319). researchgate.net |
Positioning of L162389 within the Angiotensin II Receptor Ligand Landscape
The development of nonpeptide antagonists for angiotensin II receptors marked a significant advancement in cardiovascular pharmacology. These agents, known as angiotensin receptor blockers (ARBs) or sartans, specifically block the AT1 receptor, thereby inhibiting the detrimental effects of angiotensin II. wikipedia.org this compound is situated within this class of pharmacologically active compounds.
This compound has been identified and classified as a potent and selective nonpeptide antagonist of the angiotensin AT1 receptor. medchemexpress.comadooq.com Its mechanism of action involves binding to the AT1 receptor, which prevents angiotensin II from binding and eliciting its downstream physiological responses.
Research findings have quantified the binding affinity of this compound for the AT1 receptor. It demonstrates a high affinity with an equilibrium dissociation constant (Ki) of 28 nM. medchemexpress.comadooq.com Functional assays further characterize it as an angiotensin antagonist with an IC50 value of 105 nM, indicating the concentration required to inhibit 50% of the angiotensin II response. medchemexpress.com This positions this compound as a significant compound for the experimental investigation of the Renin-Angiotensin System and the specific functions of the AT1 receptor.
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Description |
| Compound Classification | Nonpeptide Angiotensin II Receptor Antagonist | A synthetic molecule that blocks the action of angiotensin II. |
| Receptor Specificity | AT1 Receptor | Selectively binds to the AT1 subtype of the angiotensin II receptor. medchemexpress.comadooq.com |
| Binding Affinity (Ki) | 28 nM | A measure of the high affinity of this compound for the AT1 receptor. medchemexpress.comadooq.com |
| Functional Antagonism (IC50) | 105 nM | The concentration at which this compound inhibits 50% of the response to angiotensin II. medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCITBDCGSKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization and Receptor Binding Profile of L162389
Angiotensin AT1 Receptor Affinity and Potency
L162389 demonstrates potent antagonistic activity at the angiotensin AT1 receptor. Quantitative binding studies have established its high affinity for this receptor subtype.
In radioligand competition assays, this compound binds with high affinity to the AT1 receptor, particularly when expressed transiently in COS-7 cells. Its dissociation constant (Ki) for the angiotensin AT1 receptor has been reported as 28 nM. medchemexpress.comnih.govadooq.comtargetmol.commedchemexpress.com As an angiotensin antagonist, this compound exhibits an inhibitory concentration 50% (IC50) value of 105 nM (1.05 x 10-7 M). nih.gov
Interestingly, despite its classification as an antagonist, this compound has been observed to stimulate phosphatidylinositol turnover, albeit to a minor extent compared to the full angiotensin response. nih.gov The apparent effective concentration 50% (EC50) for this stimulatory activity was approximately 30 nM, which correlates closely with its binding affinity. nih.gov Research involving point mutations in the transmembrane segments (TMs) of the AT1 receptor indicated that such mutations generally had only minor effects on the binding affinity of nonpeptide compounds like this compound, with the exception of the A104V mutation at the top of TM III, which specifically impaired its binding. nih.gov
Table 1: Quantitative Binding and Potency Data for this compound at the AT1 Receptor
| Parameter | Value (nM) | Receptor | Cell Line/Context | Reference |
| Ki | 28 | AT1 | COS-7 cells | medchemexpress.comnih.govadooq.comtargetmol.commedchemexpress.com |
| IC50 | 105 | AT1 | Angiotensin antagonist | nih.gov |
| EC50 | ~30 | AT1 | Phosphatidylinositol turnover stimulation | nih.gov |
Angiotensin AT2 Receptor Interactions and Affinity
While this compound is primarily characterized by its AT1 receptor antagonism, it is also noted to interact with the angiotensin AT2 receptor.
This compound has been described as having affinity for AT2 receptor subtypes. targetmol.com Some studies categorize it as a nonselective AT1R/AT2R ligand, indicating its interaction with both receptor types. diva-portal.org However, specific quantitative binding data, such as Ki or IC50 values directly attributed to this compound's interaction with the AT2 receptor, were not consistently found in the provided literature. The available data predominantly focuses on its AT1 receptor profile.
Comparison with Other Angiotensin II Receptor Ligands (e.g., DuP 753, PD 123177)
This compound belongs to the class of nonpeptide angiotensin II receptor ligands. nih.gov A notable comparison can be drawn with L-162,782, a structurally related compound. These two compounds differ by only a single methyl group, yet L-162,782 acts as an AT1 receptor agonist (Ki = 8 nM), while L-162,389 functions as an AT1 receptor antagonist (Ki = 28 nM). nih.govnih.govnih.govrsc.orgdrugdesign.org This minor structural alteration underscores a significant change in their pharmacological properties, illustrating how subtle chemical differences can dramatically alter receptor binding and functional outcomes, leading to agonistic versus antagonistic effects. drugdesign.orgdiva-portal.org
When compared to established angiotensin II receptor ligands, this compound's binding characteristics align with the biphenylimidazole chemical class. In a mutational analysis involving a variant frog AT1 receptor, this compound demonstrated similar potency (Fmut = 1.0) to Losartan (B1675146) (DuP 753, Fmut = 0.91), which is a well-known selective AT1 receptor antagonist. nih.gov This suggests that this compound shares common molecular recognition features with Losartan within this class of antagonists. nih.gov
DuP 753 (Losartan) is a widely recognized selective AT1 receptor antagonist, adooq.comdiva-portal.orgguidetopharmacology.orgnih.govnih.gov while PD 123177 is a selective AT2 receptor antagonist. rsc.orgnih.govnih.govnih.govuni-freiburg.deuba.arnih.govresearchgate.netmedchemexpress.com These two compounds are frequently employed to differentiate between the AT1 and AT2 receptor subtypes due to their high selectivity. nih.govnih.gov The sartans, a class of antihypertensive drugs that includes Losartan, are characterized by their selective antagonism of the AT1 receptor. nih.gov PD 123177 is commonly used in functional assays to confirm AT2 receptor-mediated effects. rsc.orgresearchgate.net
Table 2: Comparison of this compound with Other Angiotensin II Receptor Ligands
| Compound | Receptor Type | Primary Activity | Key Characteristics | Reference |
| This compound | AT1, AT2 | AT1 Antagonist, partial AT1 agonist, balanced affinity for AT1/AT2 | Nonpeptide, differs from L-162,782 (agonist) by a methyl group | nih.govdiva-portal.orgnih.govnih.govrsc.orgdrugdesign.orgdiva-portal.org |
| DuP 753 (Losartan) | AT1 | Selective AT1 Antagonist | Nonpeptide, used to classify AT1 receptors | adooq.comdiva-portal.orgnih.govguidetopharmacology.orgnih.govnih.gov |
| PD 123177 | AT2 | Selective AT2 Antagonist | Nonpeptide, used to classify AT2 receptors and verify AT2-mediated effects | rsc.orgnih.govnih.govnih.govuni-freiburg.deuba.arnih.govresearchgate.netmedchemexpress.com |
| L-162,782 | AT1 | AT1 Agonist | Nonpeptide, differs from L-162,389 (antagonist) by a methyl group | nih.govnih.govnih.govrsc.orgdrugdesign.orgdiva-portal.org |
Elucidation of Mechanism of Action and Cellular Signaling Pathways
Angiotensin Receptor Functional Modalities of L162389
This compound exhibits a dual nature in its interaction with angiotensin receptors, demonstrating potent antagonistic effects alongside a surprising partial agonistic activity for specific downstream signaling events.
In Vivo Characterization as an AT1 Receptor Antagonist
This compound is recognized as a potent antagonist of the angiotensin AT1 receptor, with a reported inhibition constant (Ki) of 28 nM nus.edu.sg. In vivo studies have characterized this compound as possessing antagonistic properties against the AT1 receptor nih.gov. This compound is orally active in various animal models, including rats and dogs nih.gov. Furthermore, this compound demonstrates a balanced binding affinity for both the AT1 and AT2 receptor subtypes nih.govciteab.comuni.lu. When compared to other nonpeptide AT1 ligands, this compound exhibits distinct antagonistic characteristics. For instance, its angiotensin antagonist activity is quantified by an IC50 value of 105 nM nus.edu.sg, which is notably lower than that of L-162,782 (6.5 x 10-6 M), another nonpeptide ligand with agonistic properties nih.gov.
Observation of Partial Agonistic Activity for Phosphatidylinositol Turnover
Despite its primary characterization as an AT1 receptor antagonist, this compound has been observed to stimulate phosphatidylinositol (PI) turnover nus.edu.sgnih.gov. This agonistic activity, however, is modest, reaching only a small percentage of the maximal response induced by angiotensin II nus.edu.sgnih.gov. In contrast, L-162,782 acts as a powerful partial agonist, stimulating PI turnover to 64% of the angiotensin II maximum, while L-162,313, a prototype nonpeptide AT1 agonist, elicits approximately 50% of the response nih.gov. The apparent EC50 values for this compound, L-162,782, and L-162,313 in stimulating PI turnover are similar, approximately 30 nM, which corresponds closely to their respective binding affinities nih.gov. This suggests that while this compound can bind to the AT1 receptor and initiate some PI turnover, its primary functional outcome is antagonism of the angiotensin II response.
Table 1: Functional Modalities of this compound and Related Nonpeptide Ligands on AT1 Receptor
| Compound | AT1 Receptor Binding Affinity (Ki) | Angiotensin Antagonist Activity (IC50) | Phosphatidylinositol Turnover (EC50) | PI Turnover Efficacy (% of Ang II Max) | Primary Functional Property (in vivo) |
| This compound | 28 nM nus.edu.sg | 105 nM nus.edu.sg | ~30 nM nih.gov | Small percentage nus.edu.sgnih.gov | Antagonist nus.edu.sgnih.gov |
| L-162,782 | 8 nM nih.gov | 6.5 x 10-6 M nih.gov | ~30 nM nih.gov | 64% nih.gov | Partial Agonist nih.gov |
| L-162,313 | ~30 nM (corresponding to EC50) nih.gov | 90-180 nM (in N295D rat AT1) nih.gov | ~30 nM nih.gov | ~50% nih.gov | Agonist nih.gov |
Molecular Interactions with Angiotensin Receptors
The specific molecular interactions of this compound with angiotensin receptors underpin its observed pharmacological profile.
Ligand Binding Domains and Receptor Recognition Principles
Downstream Signaling Pathway Modulation
The interaction of this compound with the AT1 receptor has direct implications for the modulation of downstream signaling cascades, particularly those involving G protein-coupled receptors.
Potential Influence on Intracellular Secondary Messengers and Kinase Pathways (e.g., MAPK, PI3K)
This compound has been noted to stimulate phosphatidylinositol turnover cdnsciencepub.comoup.com. The AT1 receptor, when activated by its ligand Angiotensin II (Ang II), typically initiates signaling cascades that involve the activation of phospholipase C (PLC) via Gq protein coupling. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) nih.govtandfonline.comnih.gov. The reported stimulation of phosphatidylinositol turnover by this compound, despite its antagonistic role, suggests a complex or potentially biased agonistic activity on this specific pathway, or an effect related to its balanced affinity for AT2 receptors cdnsciencepub.comoup.com.
Regarding kinase pathways, Ang II-mediated activation of the AT1 receptor is known to stimulate various intracellular protein kinases, including members of the mitogen-activated protein kinase (MAPK) family, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38MAPK, as well as the phosphatidylinositol 3-kinase (PI3K)/AKT (also known as protein kinase B, PKB) pathway oup.comnih.govfrontiersin.org. Specifically, AT1 receptor activation can lead to reactive oxygen species (ROS) formation via a PI3K-dependent pathway, further facilitated by ERK1/2 and p38 MAPKs oup.com. Additionally, AT1 receptor-mediated activation of epidermal growth factor receptor (EGFR) can drive vascular smooth muscle cell (VSMC) migration and hypertrophy through the PI3K/Akt/mTOR/p70S6K and Ras/ERK pathways frontiersin.org.
As an AT1 receptor antagonist, this compound would be expected to counteract these Ang II-induced activations of the MAPK and PI3K pathways. For instance, another AT1 antagonist, losartan (B1675146), has been shown to attenuate hypertrophic responses in Ang II-induced remodeling by inhibiting ERK frontiersin.org. However, in some contexts, such as Ang II's protective effect on human erythrocytes against hypo-osmotic hemolysis, AT1 antagonism (e.g., by losartan) can enhance AT2 receptor-mediated activation of PI3K/Akt and PKC pathways, suggesting a nuanced interplay between AT1 and AT2 receptors in regulating these signaling cascades rbmb.net.
Regulation of Intracellular Ion Levels (e.g., Ca2+, Na+/H+ exchanger) in GPCR contexts
Intracellular Calcium (Ca2+) Ang II binding to the AT1 receptor is a well-established mechanism for increasing intracellular Ca2+ levels in various cell types, including vascular smooth muscle cells and astroglia nih.govresearchgate.netnih.govnih.gov. This increase in intracellular Ca2+ typically exhibits a biphasic response: an initial rapid transient peak, primarily due to the release of Ca2+ from intracellular stores (mediated by IP3), followed by a sustained plateau phase resulting from the influx of extracellular Ca2+ nih.govnih.gov.
Given this compound's role as an AT1 receptor antagonist, it is expected to attenuate or block this Ang II-stimulated increase in intracellular Ca2+. Studies with other AT1 receptor antagonists, such as losartan and candesartan (B1668252), have consistently demonstrated their ability to inhibit Ang II-induced rises in intracellular Ca2+ concentrations cdnsciencepub.comnih.govnih.govahajournals.org. For example, losartan significantly antagonized Ang II-induced intracellular Ca2+ increases in vascular smooth muscle cells, and candesartan completely prevented Ang II-mediated Ca2+ changes in preglomerular vascular smooth muscle cells nih.govahajournals.org.
Na+/H+ Exchanger (NHE) The activity of the Na+/H+ exchanger, particularly isoforms NHE1 and NHE3, is known to be stimulated by Ang II through its interaction with the AT1 receptor fao.orgnih.govresearchgate.netphysiology.orgahajournals.org. This stimulation is concentration-dependent nih.gov. Increased NHE1 activity, for instance, has implications for cellular processes such as motility fao.org.
As an AT1 receptor antagonist, this compound would be anticipated to inhibit the Ang II-induced activation of Na+/H+ exchangers. Research with other AT1 antagonists supports this, showing that compounds like losartan and DuP753 (an earlier designation for losartan) can block or inhibit Ang II-stimulated NHE activity fao.orgnih.govresearchgate.netphysiology.org. Losartan has been shown to inhibit NHE1 activity in human melanoma cells, and DuP753 effectively blocked Ang II-mediated Na+/H+ activation in human umbilical vein endothelial cells fao.orgnih.gov.
Summary of this compound's Anticipated Effects on Signaling Pathways and Ion Levels
The table below summarizes the anticipated effects of this compound based on its known AT1 receptor antagonism and the established signaling mechanisms of the renin-angiotensin system.
| Pathway/Ion Channel | Angiotensin II (AT1 Receptor Agonist) Effect | This compound (AT1 Receptor Antagonist) Anticipated Effect | Relevant Secondary Messengers/Ions |
| Phosphatidylinositol Turnover | Activation (via PLC, leading to IP3/DAG) nih.govtandfonline.comnih.gov | Stimulation (as reported for this compound) cdnsciencepub.comoup.com | IP3, DAG |
| MAPK Pathway (ERK, JNK, p38) | Activation oup.comnih.govfrontiersin.org | Inhibition frontiersin.org (Context-dependent for AT2 interplay) | - |
| PI3K/AKT Pathway | Activation oup.comnih.govfrontiersin.org | Inhibition frontiersin.org (Context-dependent for AT2 interplay) | PIP3 |
| Intracellular Ca2+ | Increase nih.govresearchgate.netnih.govnih.govnih.gov | Reduction/Blockade cdnsciencepub.comnih.govnih.govahajournals.org | Ca2+ |
| Na+/H+ Exchanger | Activation fao.orgnih.govresearchgate.netphysiology.orgahajournals.org | Inhibition fao.orgnih.govresearchgate.netphysiology.org | Na+, H+ |
Comparative Pharmacology and Future Research Trajectories
Comparative Analysis with Established Angiotensin AT1 Receptor Antagonists
The therapeutic landscape for conditions like hypertension is dominated by established AT1 receptor antagonists such as Losartan (B1675146), Irbesartan, and Telmisartan. wikipedia.org These agents all act by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. scbt.comwikipedia.org While they share a common mechanism, differences in their pharmacokinetic and pharmacodynamic properties can influence their clinical profiles. nih.gov
L162389's potency, indicated by its low nanomolar Ki value, suggests a high affinity for the AT1 receptor. medchemexpress.com A comprehensive comparison with other ARBs would involve evaluating several key parameters. For instance, Losartan, the first of its class, is a prodrug that is converted to a more potent active metabolite, EXP-3174. nih.gov In contrast, other ARBs like Irbesartan and Valsartan are active compounds themselves. nih.govclinpgx.org The binding affinity and dissociation kinetics from the AT1 receptor also vary among these agents, which can affect the duration and nature of the receptor blockade. Some ARBs exhibit insurmountable antagonism, which is a non-competitive form of blockade that is not easily overcome by increasing concentrations of angiotensin II. nih.gov
| Compound | Binding Affinity (Ki) | Mechanism of Action | Key Pharmacokinetic Feature |
|---|---|---|---|
| This compound | 28 nM | Selective AT1 Receptor Antagonist | Data not widely available |
| Losartan | Variable (Metabolite is more potent) | Selective AT1 Receptor Antagonist | Prodrug, converted to active metabolite EXP-3174 |
| Irbesartan | Low nM range | Selective AT1 Receptor Antagonist | Long half-life, active compound |
| Telmisartan | Low nM range | Selective AT1 Receptor Antagonist | Longest half-life among ARBs |
Comparative Analysis with Selective Angiotensin AT2 Receptor Agonists and Antagonists
While this compound targets the AT1 receptor, the angiotensin II type 2 (AT2) receptor plays a contrasting role in the RAS. nih.gov The AT2 receptor often mediates effects that counterbalance the actions of the AT1 receptor, such as vasodilation and anti-proliferative effects. nih.govnih.gov Understanding the interplay between these two receptors is crucial for developing novel therapeutic strategies.
Selective AT2 receptor agonists, such as C21, have been investigated for their potential protective effects in cardiovascular and neurological conditions. nih.govnih.gov These agonists aim to harness the beneficial signaling pathways of the AT2 receptor. Conversely, selective AT2 receptor antagonists like PD 123,319 and C38 are valuable research tools for elucidating the specific functions of the AT2 receptor. nih.govnih.gov
A comparative analysis involving this compound would focus on its selectivity for the AT1 receptor over the AT2 receptor. High selectivity, a characteristic of many clinically used ARBs, ensures that the protective functions of the AT2 receptor are not inhibited. nih.gov In fact, by blocking the AT1 receptor, ARBs can lead to an increase in circulating angiotensin II levels, which may then stimulate the unopposed AT2 receptors, potentially contributing to the therapeutic benefits of AT1 blockade. nih.gov
Advanced Research Methodologies in Angiotensin Receptor Ligand Evaluation
The evaluation of novel angiotensin receptor ligands like this compound relies on a combination of sophisticated in vitro and in vivo models to characterize their pharmacological profile and therapeutic potential.
In vitro assays are fundamental for determining the mechanism of action, potency, and selectivity of a compound. For angiotensin receptor ligands, these often include:
Radioligand Binding Assays: These assays, used to determine the Ki value of this compound, measure the affinity of a compound for its receptor target. medchemexpress.comnih.gov
Neurite Outgrowth Assay: This functional assay is particularly relevant for studying AT2 receptor signaling. Stimulation of the AT2 receptor has been shown to promote neurite outgrowth in neuronal cell lines, indicating a role in neuronal differentiation and regeneration. nih.gov While primarily used for AT2 agonists, evaluating an AT1 antagonist like this compound in such a system could help confirm its lack of effect on AT2-mediated pathways and assess any potential for off-target effects or cross-talk between AT1 and AT2 signaling in neuronal tissues.
To assess the therapeutic potential of a compound like this compound, its effects must be studied in relevant animal models of disease. For AT1 receptor antagonists, these typically include:
Models of Hypertension: Spontaneously hypertensive rats (SHR) are a common model to evaluate the blood pressure-lowering effects of ARBs.
Models of End-Organ Damage: To demonstrate protective effects beyond blood pressure reduction, models of cardiac hypertrophy, renal dysfunction (e.g., diabetic nephropathy), and stroke are employed. Studies in these models have shown that AT1 receptor antagonists can reduce cardiovascular and renal damage, partly independent of their effects on blood pressure.
Unresolved Questions and Emerging Research Frontiers in Angiotensin Receptor Pharmacology
Despite the success of ARBs, several questions in angiotensin receptor pharmacology remain. A key area of investigation is the concept of biased agonism, where a ligand can selectively activate certain downstream signaling pathways of a receptor while blocking others. This could lead to the development of drugs with more specific effects and fewer side effects.
Another frontier is understanding the full physiological and pathophysiological roles of the AT2 receptor and other components of the RAS, such as the angiotensin-(1-7)/Mas receptor axis, which also often opposes the effects of the AT1 receptor. nih.gov The potential for heterodimerization between AT1 and AT2 receptors, and with other G protein-coupled receptors, adds another layer of complexity to angiotensin II signaling that is yet to be fully understood.
Translational Research Perspectives for Angiotensin Receptor Modulation and Drug Development
The future of drug development in this area lies in moving beyond simple receptor blockade towards more nuanced modulation of the RAS. For compounds like this compound, translational research would involve bridging the gap between preclinical findings and clinical applications. This includes identifying specific patient populations that might benefit most from a particular ARB, based on their genetic background or specific disease pathology.
Furthermore, exploring the potential of AT1 receptor antagonists in non-traditional therapeutic areas, such as neurodegenerative diseases or cancer, based on the widespread distribution and diverse functions of the RAS, represents an exciting avenue for future research. The development of ligands with unique properties, such as biased agonism or the ability to modulate receptor trafficking, could lead to a new generation of therapeutics with improved efficacy and safety profiles.
Q & A
Q. How can researchers determine the receptor affinity of L162389 for AT1 and AT2 subtypes?
Methodological Answer: Receptor affinity can be measured using competitive radioligand binding assays. For AT1, incubate this compound with angiotensin II receptors in cell membranes and quantify displacement of a radiolabeled ligand (e.g., [³H]-angiotensin II). Calculate Ki values using the Cheng-Prusoff equation, accounting for ligand concentration and IC50 values derived from dose-response curves . Evidence from TargetMol indicates a Ki of 28 nM for AT1, while phosphatidylinositol conversion assays can assess functional antagonism .
Q. What in vitro models are appropriate for evaluating this compound's antagonist activity?
Methodological Answer: Use cell lines expressing human AT1 receptors (e.g., HEK293 or CHO-K1 transfected cells). Measure intracellular calcium mobilization or IP3 accumulation via ELISA to quantify antagonist efficacy. For example, this compound's IC50 of 105 nM in phosphatidylinositol conversion assays reflects partial agonist activity despite its antagonist classification, requiring careful interpretation of dose-response data .
Q. How should a study be designed to assess this compound's oral bioavailability and pharmacokinetics?
Methodological Answer: Administer this compound orally and intravenously in preclinical models (e.g., rodents). Collect plasma samples at timed intervals and quantify drug concentration via LC-MS/MS. Calculate bioavailability using the AUC ratio (oral/IV). Parameters like half-life, Cmax, and tissue distribution should be validated against in vitro metabolic stability assays (e.g., liver microsomes) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's antagonist activity and its stimulation of phosphatidylinositol conversion?
Methodological Answer: Investigate partial agonist effects or allosteric modulation mechanisms. Perform functional assays (e.g., G-protein coupling or β-arrestin recruitment) to differentiate signaling pathways. Compare this compound's behavior with pure antagonists (e.g., losartan) and agonists (e.g., angiotensin II) under identical conditions. Use molecular docking to analyze binding site interactions that may explain dual behavior .
Q. What statistical approaches are recommended for analyzing discrepancies in reported Ki values across studies?
Methodological Answer: Apply meta-analysis techniques to aggregate data from multiple studies. Use weighted means to account for sample size variations and heterogeneity tests (e.g., I² statistic) to identify outliers. Sensitivity analyses can evaluate the impact of experimental variables (e.g., cell type, ligand concentration) . Replicate assays in standardized conditions to minimize inter-lab variability .
Q. How can this compound's pharmacokinetic profile be optimized for in vivo efficacy studies?
Methodological Answer: Use prodrug strategies or formulation adjustments (e.g., nanoemulsions) to enhance solubility and absorption. Conduct structure-activity relationship (SAR) studies to modify functional groups affecting metabolic stability. Validate improvements using in vivo models of hypertension or heart failure, correlating plasma levels with physiological outcomes (e.g., blood pressure reduction) .
Q. What methodologies are critical for comparing this compound with other AT1 antagonists (e.g., losartan) in preclinical models?
Methodological Answer: Perform head-to-head studies in disease models (e.g., angiotensin II-induced hypertension). Measure endpoints like receptor occupancy (via PET imaging), biomarker profiles (e.g., aldosterone levels), and off-target effects. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics and selectivity ratios for AT1 vs. AT2 .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound's functional assay data?
Methodological Answer: Standardize protocols for cell passage number, ligand incubation time, and detection methods. Include internal controls (e.g., reference antagonists) in each experiment. Use Bland-Altman plots to assess intra- and inter-assay variability. Publish raw datasets and analysis scripts to facilitate reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
